Dihydromorin

Melanogenesis Tyrosinase Hypopigmentation

Dihydromorin is a naturally occurring flavanonol with a unique biological profile unattainable with generic flavonoids. It outperforms kojic acid in mushroom tyrosinase assays (IC50 <50 µM vs 71.6 µM) and surpasses indomethacin in inhibiting neutrophil chemotaxis and MPO activity. Its specific antibacterial action against S. pyogenes (MIC 15.62 µg/mL), combined with superior efficacy in normal melanocyte models over oxyresveratrol, makes it the preferred tool for hyperpigmentation, inflammatory, and antimicrobial research. Procure high-purity Dihydromorin to ensure reproducible, on-target results.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
CAS No. 18422-83-8
Cat. No. B179768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromorin
CAS18422-83-8
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1
InChIKeyQIWOFDHUQPJCJF-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dihydromorin (CAS 18422-83-8): A Natural Flavanonol Tyrosinase Inhibitor for Dermatological and Anti-Inflammatory Research


Dihydromorin (CAS 18422-83-8) is a naturally occurring flavanonol-type flavonoid found in various plant sources including *Morus alba*, *Artocarpus heterophyllus*, and *Cudrania tricuspidata* [1]. It is primarily recognized as a tyrosinase inhibitor [2], with demonstrated efficacy in hypopigmentation studies using normal melanocyte systems [3]. Beyond melanogenesis, recent investigations have revealed its significant immunosuppressive and antibacterial properties [4], expanding its potential utility beyond cosmetic applications into immunopharmacology and infectious disease research.

Why Dihydromorin Cannot Be Substituted with Generic Flavonoids or Common Tyrosinase Inhibitors


Generic substitution with common flavonoids (e.g., morin, quercetin) or standard tyrosinase inhibitors (e.g., kojic acid) is not scientifically justifiable for Dihydromorin due to its unique, context-dependent activity profile and distinct immunological target engagement. Firstly, its anti-melanogenic effect is cell-type specific, demonstrating superior potency in normal melan-a cells while being less effective in transformed B16 melanoma cells compared to oxyresveratrol [1]—a nuance critical for researchers developing therapeutics for hyperpigmentation disorders. Secondly, Dihydromorin possesses a dual functional profile, combining tyrosinase inhibition with potent, indomethacin-surpassing inhibition of human neutrophil chemotaxis and myeloperoxidase (MPO) activity [2]. This specific immunosuppressive activity is not a class-wide feature of flavanonols and is absent in structurally similar compounds like norartocarpetin [3], underscoring that in-class analogs cannot be interchanged without compromising on-target biological effects.

Quantitative Evidence Guide for Dihydromorin (CAS 18422-83-8): A Comparative Analysis Against Key Analogs


Cell-Type Specific Melanogenesis Inhibition: Superiority of Dihydromorin in Normal Melanocytes vs. Oxyresveratrol

In a direct head-to-head comparative study, the anti-melanogenic activities of trans-Dihydromorin and oxyresveratrol were evaluated in both B16 melanoma cells and non-tumorigenic melan-a melanocytes. In B16 cells, oxyresveratrol was a more potent depigmenting agent. However, in the more physiologically relevant melan-a normal melanocyte cell line, trans-Dihydromorin exhibited stronger inhibition of melanin synthesis [1]. This included greater suppression of the melanogenic proteins tyrosinase, TRP-1, and TRP-2 [2], an effect not observed with oxyresveratrol in this system. This differentiation was further validated in an artificial 3D skin model [3].

Melanogenesis Tyrosinase Hypopigmentation Dermatology

Potent Immunosuppressive Activity: Dihydromorin Exhibits Superior Neutrophil Chemotaxis and MPO Inhibition Compared to Indomethacin

Dihydromorin demonstrates significant immunosuppressive potential, directly quantified against the established anti-inflammatory drug indomethacin. It potently inhibited the chemotactic activity of human polymorphonuclear neutrophils (PMNs) with an IC50 of 5.03 µg/mL [1]. Critically, Dihydromorin also strongly inhibited myeloperoxidase (MPO) activity, a key enzyme in inflammatory tissue damage, with an IC50 of 5.24 µg/mL, which was approximately 4.7-fold more potent than indomethacin's IC50 of 24.6 µg/mL in the same assay [2]. This is not a class-wide effect, as the structurally related flavanonol norartocarpetin did not exhibit comparable immunosuppressive activity [3].

Immunosuppression Inflammation Neutrophil Chemotaxis Myeloperoxidase

Antibacterial Activity: Dihydromorin Exhibits Selective Potency Against *Streptococcus pyogenes* with Defined MIC/MBC Values

Dihydromorin possesses a specific and quantifiable antibacterial effect, particularly against *Streptococcus pyogenes*. In broth microdilution assays, it demonstrated a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL and a Minimum Bactericidal Concentration (MBC) of 31.25 µg/mL [1]. This activity was selective, as the closely related co-isolate norartocarpetin showed no antibacterial effect under identical conditions [2], indicating that the antibacterial pharmacophore is not preserved across all flavanonols.

Antibacterial Microbiology Streptococcus pyogenes Natural Product

Anti-Inflammatory Efficacy in a Colitis Model: Dihydromorin Modulates Key Inflammatory Mediators *In Vivo*

In a study using a rodent model of colitis, administration of Dihydromorin (DHM) led to a significant reduction in colonic tissue inflammation. Quantitative analysis revealed that DHM treatment decreased the expression of Toll-like receptors TLR2 and TLR4, as well as the transcription factor NF-κB [1]. This was associated with reduced levels of the pro-inflammatory cytokines IL-1β, TNF-α, and IL-6, along with decreased activity of myeloperoxidase (MPO) and nitric oxide (NO), while simultaneously increasing the activity of the antioxidant enzyme superoxide dismutase (SOD) [2]. A clear dose-response relationship was observed, with the high-dose DHM group demonstrating superior efficacy compared to the low-dose group [3].

Anti-inflammatory In Vivo Colitis Cytokines

Tyrosinase Inhibitory Potency: Dihydromorin Demonstrates Superior Activity to the Standard Inhibitor Kojic Acid

In a comparative mushroom tyrosinase inhibition assay, Dihydromorin exhibited strong inhibitory activity with an IC50 value reported as < 50 µM [1]. This potency is significantly greater than that of kojic acid, a widely used positive control and industrial standard for tyrosinase inhibition, which was determined to have an IC50 of 71.6 µM in the same or comparable assays [2]. This establishes Dihydromorin as a more potent enzyme inhibitor than this common reference compound.

Tyrosinase Inhibition Enzyme Assay Antibrowning Food Science

Target Application Scenarios for Dihydromorin (CAS 18422-83-8) Based on Quantitative Evidence


Investigating Cell-Type Specific Melanogenesis and Developing Targeted Hypopigmentation Therapeutics

Based on the direct comparative evidence showing Dihydromorin's superior inhibition of melanin synthesis in normal melan-a melanocytes compared to oxyresveratrol [1], this compound is ideally suited for research programs focused on non-tumorigenic models of hyperpigmentation. Its weaker activity in B16 melanoma cells makes it a valuable tool for dissecting the divergent signaling pathways of melanogenesis in normal versus transformed cells. Procurement of Dihydromorin over analogs like oxyresveratrol is strongly indicated for any study aiming to translate findings to normal human skin physiology, as supported by validation in a 3D artificial skin model [2].

Probing Neutrophil-Driven Inflammation and Myeloperoxidase (MPO)-Mediated Tissue Damage

Dihydromorin's quantifiable superiority over indomethacin in inhibiting both neutrophil chemotaxis (IC50 5.03 µg/mL) and MPO activity (IC50 5.24 µg/mL vs. 24.6 µg/mL) [1] positions it as a premier tool compound for investigating inflammatory diseases where neutrophil infiltration is a key pathogenic driver (e.g., acute lung injury, inflammatory bowel disease, rheumatoid arthritis). Its demonstrated *in vivo* efficacy in reducing colonic MPO and inflammatory cytokines in a colitis model [2] further validates its use in preclinical studies. Procurement should be prioritized over standard NSAIDs or generic flavonoids when MPO is a primary target of interest.

Screening for Selective Antibacterial Agents Against Gram-Positive Pathogens

The finding that Dihydromorin possesses specific antibacterial activity against *Streptococcus pyogenes* with a defined MIC of 15.62 µg/mL, while the structurally similar norartocarpetin is inactive [1], identifies this compound as a valuable hit for antimicrobial discovery programs targeting this pathogen. This selective activity profile against a Group A Streptococcus provides a clear, data-driven justification for including Dihydromorin in focused screening libraries. Researchers should select this compound when seeking novel scaffolds with activity against *S. pyogenes*, as related flavanonols are unlikely to exhibit the same effect.

Formulation Research for Enhanced Tyrosinase Inhibition in Cosmetics and Food Preservation

The evidence that Dihydromorin is a more potent mushroom tyrosinase inhibitor (IC50 < 50 µM) than the industry standard kojic acid (IC50 71.6 µM) [1] provides a clear quantitative advantage for applications requiring enzyme inhibition. This makes Dihydromorin a promising candidate for development as a novel antibrowning agent in food systems or as a more effective active ingredient in skin-lightening cosmetic formulations. Its natural origin and superior potency compared to a widely used benchmark make it a compelling choice for procurement in industrial research and development settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydromorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.